

# Application Notes: The Role of Succinic Anhydride in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Succinic anhydride** is a versatile and reactive cyclic anhydride that serves as a critical building block in the development of sophisticated drug delivery systems.[1] Its primary utility lies in its ability to react with nucleophilic groups, such as amines (-NH<sub>2</sub>) and hydroxyls (-OH), commonly found on polymers, proteins, and drug molecules themselves.[1][2] This reaction, typically an acylation, opens the anhydride ring to form a stable amide or ester linkage, respectively, while introducing a terminal carboxylic acid group (-COOH).[1] This introduced succinyl moiety is instrumental in engineering novel functionalities, particularly for targeted and controlled drug release.

### **Core Applications and Mechanisms**

• Inducing pH-Sensitivity: The most significant application of succinylation in drug delivery is the creation of pH-responsive nanocarriers.[3] The introduced carboxyl group has a pKa of approximately 4.5-5.0. At physiological pH (7.4), this group is deprotonated (COO<sup>-</sup>), conferring a negative charge and often enhancing the hydrophilicity and stability of the carrier in circulation. However, in the acidic microenvironments characteristic of tumors or within cellular endosomes/lysosomes (pH 5.0-6.8), the carboxyl group becomes protonated (COOH). This shift neutralizes the negative charge, increases hydrophobicity, and can induce conformational changes or aggregation of the carrier system, triggering the rapid release of the encapsulated or conjugated drug precisely at the target site.[3][4]



- Modification of Biopolymers: Succinic anhydride is widely used to modify natural polymers like chitosan.[5] Chitosan is a biocompatible and biodegradable polysaccharide, but its poor solubility at neutral pH limits its applications. Succinylation of the primary amine groups on chitosan not only improves its aqueous solubility over a wide pH range but also reverses its surface charge from positive to negative.[6][7] This "succinylated chitosan" is an excellent platform for creating nanoparticles and drug conjugates with reduced toxicity and controlled release profiles.[5][8]
- Prodrug and Linker Strategies: The succinyl group can act as a linker to create prodrugs, which can enhance a drug's solubility, bioavailability, and half-life.[1][9] By masking a functional group on a parent drug, its activity can be temporarily halted until the succinyl linker is cleaved at the target site. For instance, succinic anhydride is used to form taxol-2-hemisuccinate, improving its formulation characteristics.[9]
- Protein and Peptide Modification: The reaction of succinic anhydride with the ε-amino groups of lysine residues on proteins can be used to alter their physicochemical properties.
   [2][10] This modification neutralizes the positive charge of lysine and introduces a negative charge, which can be used to increase protein solubility, block specific enzymatic cleavage sites, or create novel carriers for drug delivery.[10][11]

## **Quantitative Data Summary**

The following tables summarize the physicochemical properties and release characteristics of drug delivery systems developed using **succinic anhydride**-modified chitosan. This data highlights the impact of succinylation on particle size, surface charge, drug loading, and release kinetics.

Table 1: Characteristics of Succinylated Chitosan-Drug Conjugates

| Drug<br>Conjugate | Particle<br>Size (nm) | Zeta<br>Potential<br>(mV) | Drug<br>Content<br>(μg/mg) | Degree of<br>Succinylati<br>on (%) | Reference |
|-------------------|-----------------------|---------------------------|----------------------------|------------------------------------|-----------|
| Colistin          | 100 - 200             | -22 to -28                | 130 - 318                  | 70                                 | [5][8]    |

| Dexamethasone | 400 - 1100 | -30 to -33 | 50 - 85 | 64 - 68 |[12][13][14] |



Table 2: In Vitro Drug Release Profiles from Succinylated Chitosan Conjugates

| Drug<br>Conjugate | Condition (pH,<br>Time) | Cumulative<br>Release (%) | Key Finding                                                 | Reference |
|-------------------|-------------------------|---------------------------|-------------------------------------------------------------|-----------|
| Colistin          | pH 7.4, 12 h            | 0.1 - 0.5                 | Ultra-slow<br>release at<br>physiological<br>pH             | [8]       |
| Colistin          | pH 5.2, 12 h            | ~1.5                      | Slightly<br>increased<br>hydrolysis in<br>acidic conditions | [8]       |

| Dexamethasone | pH 7.4, 1 month | 8 - 10 | Extremely slow hydrolysis, suitable for long-term delivery |[13][14] |

## **Visualizations of Mechanisms and Workflows**

The following diagrams illustrate the underlying mechanism of pH-responsive drug release and a typical experimental workflow for creating these systems.





Click to download full resolution via product page

Caption: Mechanism of pH-responsive drug release from a succinylated carrier.





Click to download full resolution via product page

Caption: Experimental workflow for synthesizing drug-conjugated nanoparticles.

## **Experimental Protocols**

The following protocols provide detailed methodologies for the synthesis and characterization of **succinic anhydride**-based drug delivery systems.

## Protocol 1: Synthesis of N-Succinyl Chitosan (NSC)

This protocol describes the modification of chitosan with **succinic anhydride** to improve its solubility and introduce carboxyl functional groups.[6]



#### Materials:

- Chitosan (low molecular weight)
- Succinic Anhydride
- Acetic Acid (5% v/v)
- Methanol
- Acetone
- Sodium Hydroxide (NaOH, 2M)
- Dialysis tubing (MWCO 8,000-14,000 Da)
- Deionized water

#### Procedure:

- Chitosan Dissolution: Dissolve 0.64 g of chitosan in 50 mL of 5% acetic acid solution with stirring. Once fully dissolved, add 50 mL of methanol to the solution.
- Anhydride Preparation: In a separate beaker, dissolve 4.22 g of succinic anhydride in 30 mL of acetone.
- Reaction: Add the succinic anhydride solution dropwise to the chitosan solution under constant, vigorous stirring.
- Incubation: Allow the reaction to proceed overnight at room temperature with continuous stirring. The solution will become a viscous gel.
- Neutralization and Solubilization: Slowly add 2M NaOH dropwise to the gel until the pH reaches 10. The gel should dissolve to form a clear solution.
- Purification: Transfer the solution to dialysis tubing and dialyze against deionized water for 3
  days, changing the water frequently to remove unreacted reagents and salts.



- Lyophilization: Freeze the purified solution and lyophilize to obtain the final N-succinyl chitosan product as a white, fluffy solid.
- Characterization: Confirm the degree of succinylation using <sup>1</sup>H NMR spectroscopy.

# Protocol 2: Conjugation of an Amine-Containing Drug to NSC via EDC/NHS Chemistry

This protocol details the covalent attachment of a drug to the carboxyl groups of NSC using carbodiimide chemistry.[5][15]

#### Materials:

- N-Succinyl Chitosan (NSC) from Protocol 1
- Amine-containing drug (e.g., Colistin, Doxorubicin)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Sodium Chloride (0.9% w/v solution)
- Deionized water

#### Procedure:

- NSC Dissolution: Dissolve 100 mg of NSC in 20 mL of deionized water.
- Carboxyl Group Activation: Add a 2-fold molar excess of EDC and NHS relative to the carboxyl groups on NSC. Stir the reaction mixture for 30-60 minutes at 40°C to activate the carboxyl groups.
- Drug Addition: Dissolve the desired amount of the amine-containing drug in a small volume of deionized water and add it to the activated NSC solution.
- Conjugation Reaction: Allow the mixture to stir overnight at 40°C.



- Purification: Purify the final product by dialyzing against 0.9% NaCl solution for 3 days, followed by dialysis against deionized water for 2 days to remove unreacted drug and coupling agents.
- Lyophilization: Freeze the purified conjugate solution and lyophilize to obtain the final drug-NSC conjugate.
- Characterization: Determine the drug loading content and conjugation efficiency using UV-Vis spectroscopy or HPLC. Characterize particle size and zeta potential using Dynamic Light Scattering (DLS).

# Protocol 3: General Method for In Vitro Drug Release Study

This protocol describes a standard dialysis method to quantify the release kinetics of a drug from a nanocarrier system.[16]

#### Materials:

- Drug-loaded nanocarrier solution
- Dialysis membrane tubing (select MWCO to retain the nanocarrier but allow free drug to pass)
- Phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer (e.g., acetate buffer at pH 5.2)
- Shaking incubator or water bath

#### Procedure:

- Sample Preparation: Accurately measure a specific volume (e.g., 2 mL) of the drug-loaded nanocarrier solution and place it inside a pre-soaked dialysis bag. Securely clip both ends.
- Release Medium: Submerge the dialysis bag in a larger volume of release buffer (e.g., 50 mL of PBS pH 7.4 or acetate buffer pH 5.2) in a sealed container.



- Incubation: Place the container in a shaking water bath at 37°C.
- Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
- Sink Conditions: Immediately replace the withdrawn volume with an equal volume of fresh buffer to maintain sink conditions.
- Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).
- Calculation: Calculate the cumulative percentage of drug released at each time point relative
  to the initial total amount of drug loaded in the nanocarrier. Plot the cumulative release
  percentage against time to obtain the drug release profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. nbinno.com [nbinno.com]
- 2. The dawn of succinylation: a posttranslational modification PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-targeted aggregation of pH-sensitive nanocarriers for enhanced retention and rapid intracellular drug release Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Photo-crosslinked anhydride-modified polyester and -ethers for pH-sensitive drug release
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Succinyl Chitosan-Colistin Conjugates as Promising Drug Delivery Systems PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and physicochemical characterization of N-succinyl chitosan-coated liposomes for oral delivery of grape seed extract and evaluation of its effect on pulmonary fibrosis induced by bleomycin in rats PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 7. [PDF] N-succinyl chitosan preparation, characterization, properties and biomedical applications: a state of the art review | Semantic Scholar [semanticscholar.org]
- 8. Succinyl Chitosan-Colistin Conjugates as Promising Drug Delivery Systems PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Succinic anhydride: Significance and symbolism [wisdomlib.org]
- 10. Modification of lysyl side chains using succinic anhydride PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Characterization of Novel Succinyl Chitosan-Dexamethasone Conjugates for Potential Intravitreal Dexamethasone Delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Novel Succinyl Chitosan-Dexamethasone Conjugates for Potential Intravitreal Dexamethasone Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. General method for the quantification of drug loading and release kinetics of nanocarriers
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: The Role of Succinic Anhydride in Advanced Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118167#application-of-succinic-anhydride-in-drug-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com